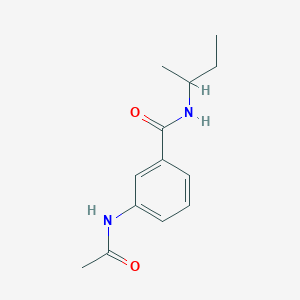![molecular formula C22H26N2O4 B269236 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269236.png)
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MPFA, is a compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is complex and involves multiple pathways. In cancer research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also induces apoptosis by activating caspase-3 and caspase-9. In Alzheimer's disease research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of the disease. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also enhances the activity of cholinesterase, which is involved in the degradation of acetylcholine. In diabetes research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to activate AMPK, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-diabetic effects. In cancer research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and enhance the activity of cholinesterase. In diabetes research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also has neuroprotective and anti-diabetic effects, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are many future directions for research on 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetic properties. In cancer research, future studies could focus on the combination of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide with other anti-cancer drugs to enhance its efficacy. In Alzheimer's disease research, future studies could focus on the development of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved cholinesterase activity. In diabetes research, future studies could focus on the identification of the molecular targets of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide and the development of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved bioavailability and efficacy.
Conclusion:
In conclusion, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Future research on 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide could lead to the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties, which could enhance its efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been achieved using various methods, including the reaction of 4-amino-N-(tetrahydro-2-furanylmethyl)benzamide with 4-methylphenylpropanoic acid. Other methods include the reaction of 4-amino-N-(tetrahydro-2-furanylmethyl)benzamide with 4-methylphenol and subsequent conversion to the corresponding acid chloride, which is then reacted with 2-amino-3-(4-methylphenoxy)propanoic acid. The yield of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide using these methods ranges from 50-70%.
Aplicaciones Científicas De Investigación
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In diabetes research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity.
Propiedades
Nombre del producto |
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Fórmula molecular |
C22H26N2O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-[2-(4-methylphenoxy)propanoylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-15-5-11-19(12-6-15)28-16(2)21(25)24-18-9-7-17(8-10-18)22(26)23-14-20-4-3-13-27-20/h5-12,16,20H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25) |
Clave InChI |
QOEKQAHPPRPNSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
SMILES canónico |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269154.png)
![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)

![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269169.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269171.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269172.png)
![N-(2-methoxyethyl)-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B269173.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269174.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269176.png)